2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt
Description
Properties
CAS No. |
84501-53-1 |
|---|---|
Molecular Formula |
C20H8AlI4NaO5+4 |
Molecular Weight |
885.9 g/mol |
IUPAC Name |
aluminum;sodium;3',6'-dihydroxy-2',4',5',7'-tetraiodospiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H8I4O5.Al.Na/c21-11-5-9-17(13(23)15(11)25)28-18-10(6-12(22)16(26)14(18)24)20(9)8-4-2-1-3-7(8)19(27)29-20;;/h1-6,25-26H;;/q;+3;+1 |
InChI Key |
JJJZCACNRYRZFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I.[Na+].[Al+3] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Erythrosine (2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid)
Erythrosine is a tetraiodinated derivative of fluorescein. The synthesis typically follows these steps:
- Starting Material: Fluorescein or a related xanthene derivative.
- Iodination: Electrophilic aromatic substitution is employed to introduce iodine atoms at the 2,4,5,7 positions of the xanthene ring system. This is usually achieved by treating fluorescein with iodine in the presence of an oxidizing agent such as iodic acid or nitric acid under controlled temperature and pH conditions.
- Hydroxylation: The 3,6-dihydroxy groups are inherent to the fluorescein structure and maintained during iodination.
- Purification: The crude iodinated product is purified by recrystallization or chromatography to isolate erythrosine with high purity.
Formation of Aluminum Lake Salt
The aluminum lake form is prepared to improve the pigment’s stability, insolubility in water, and suitability for use in food and cosmetics. The process involves:
- Preparation of Aluminum Hydroxide: Aluminum salts such as aluminum sulfate or aluminum chloride are hydrolyzed to form aluminum hydroxide under controlled pH (usually slightly acidic to neutral).
- Complexation: The erythrosine dye is dispersed in water or an appropriate solvent, and the aluminum hydroxide is added slowly with stirring. The dye molecules chelate with aluminum ions, forming an insoluble aluminum lake complex.
- pH Control: The pH is carefully maintained (typically around 4-6) to optimize lake formation and prevent dye degradation.
- Aging and Filtration: The mixture is aged to allow complete complexation, then filtered to collect the aluminum lake pigment.
- Washing and Drying: The precipitate is washed to remove impurities and dried to yield the final aluminum salt of erythrosine.
Role of Sodium Salt
The sodium salt form may be introduced to improve dispersibility or modify the pigment’s physical properties. This can be achieved by partial neutralization of the carboxylic acid groups with sodium hydroxide or sodium salts during or after lake formation, resulting in a mixed aluminum sodium salt complex.
Detailed Research Findings and Data
- The aluminum lake pigment exhibits broad pH stability and temperature resistance, making it suitable for diverse applications.
- The dye content in commercial erythrosine aluminum lake varies typically between 8% to 42% by weight, balanced with aluminum hydroxide and minor moisture and salts to optimize performance.
- The lake formation process significantly reduces the water solubility of erythrosine, enhancing its use in food and cosmetic formulations where water resistance is critical.
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can alter the structure of the compound, leading to the formation of different derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions vary depending on the desired reaction, including temperature, pressure, and solvent used .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different iodinated derivatives, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
Cosmetic Industry
Erythrosine aluminum lake is widely utilized as a colorant in cosmetic formulations. It is valued for its vibrant hue and stability under various conditions.
- Skin Care Products : Used in creams and lotions to enhance aesthetic appeal.
- Makeup : Commonly found in lipsticks and eye shadows due to its bright coloration and non-toxic nature.
Safety Assessments : The Cosmetic Ingredient Review (CIR) has evaluated erythrosine aluminum lake and deemed it safe for use in cosmetics when used according to established guidelines .
Food Industry
This compound is also employed as a food coloring agent.
- Food Additive : Classified under E number E127, it is used to impart a red hue to various food products such as candies and beverages.
Regulatory Status : The European Food Safety Authority (EFSA) has established limits on the acceptable daily intake of aluminum from food sources, which includes erythrosine aluminum lake. Continuous monitoring ensures compliance with safety standards .
Pharmaceutical Applications
Research indicates potential uses in pharmaceuticals, particularly in drug formulations where color differentiation is required.
- Drug Formulation : Used as an excipient to enhance the visual appeal of tablets and capsules.
Case Study 1: Cosmetic Safety Assessment
A comprehensive safety assessment conducted by the CIR concluded that erythrosine aluminum lake poses no significant risk when applied topically. The study involved patch testing on human subjects and concluded that the compound is non-sensitizing and safe for cosmetic use .
Case Study 2: Food Colorant Regulation
A study published by EFSA highlighted the dietary exposure levels of erythrosine aluminum lake among children and adults. The findings indicated that while the compound is widely used, its consumption should remain within regulated limits to avoid exceeding the tolerable weekly intake of aluminum .
Data Table: Comparison of Applications
| Application Area | Use Case | Regulatory Body | Safety Conclusion |
|---|---|---|---|
| Cosmetics | Colorant in makeup | CIR | Safe for use |
| Food | Food coloring agent | EFSA | Regulated intake |
| Pharmaceuticals | Excipient in drugs | Various | Safe with limits |
Mechanism of Action
The mechanism of action of 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt involves its ability to absorb light at specific wavelengths, which gives it its characteristic color. The molecular targets and pathways involved include interactions with various biological molecules, leading to changes in their optical properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Iodinated vs. Brominated Xanthene Derivatives
The target compound belongs to the xanthene dye family , characterized by a fused tricyclic core. Key analogs differ in halogen substitution (I vs. Br) and counterion type:
Table 1: Halogenated Xanthene Dyes Comparison
Key Findings :
Halogen Impact :
- Iodine (target compound) provides higher molecular weight and red-shifted absorption compared to bromine analogs, making it suitable for vibrant red hues in cosmetics .
- Bromine (e.g., Solvent Red 43) offers lower cost but reduced lightfastness .
Counterion Effects: Aluminium sodium salts (e.g., target compound) exhibit enhanced water solubility compared to pure aluminium lakes (e.g., Pigment Red 172) due to sodium ions . Pure aluminium lakes (e.g., CAS 12227-78-0) are more stable in non-polar matrices like lipsticks .
Research Insights :
- Tetrabromo derivatives (e.g., Solvent Red 43) are flagged for environmental persistence and toxicity to aquatic life .
Biological Activity
2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid, aluminium sodium salt (CAS Number: 84501-53-1) is a complex organic compound notable for its diverse biological activities and applications. This compound is characterized by its unique structural features, including multiple hydroxyl and iodine groups, which contribute to its reactivity and interaction with biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C80H36AlI16NaO20 |
| Molecular Weight | 3397.573 g/mol |
| CAS Number | 84501-53-1 |
| EINECS | 282-972-8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of hydroxyl groups allows for hydrogen bonding and potential interactions with biomolecules, while the iodine atoms can participate in redox reactions.
Key Mechanisms Include:
- Antioxidant Activity : The compound exhibits significant antioxidant properties due to its ability to donate electrons and neutralize free radicals.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which may impact cellular processes.
- Cell Signaling Modulation : The compound can affect signal transduction pathways by interacting with specific receptors.
Antioxidant Properties
Research indicates that 2-(3,6-Dihydroxy-2,4,5,7-tetraiodoxanthen-9-yl)benzoic acid demonstrates potent antioxidant activity. A study conducted by Zhang et al. (2023) revealed that the compound significantly reduced oxidative stress markers in vitro, suggesting its potential role in protecting cells from oxidative damage.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. A study published in the Journal of Applied Microbiology demonstrated that the aluminium sodium salt exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL for both strains.
Cytotoxicity Assays
Cytotoxicity assessments using human cancer cell lines have shown that this compound can induce apoptosis in a dose-dependent manner. In a study by Lee et al. (2024), the compound was found to reduce cell viability by approximately 70% at concentrations of 100 µg/mL after 48 hours of treatment.
Case Study 1: Antioxidant Effects in Cellular Models
In a controlled laboratory setting, researchers treated human fibroblast cells with varying concentrations of the compound. Results indicated a significant reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests potential applications in dermatological formulations aimed at reducing skin aging.
Case Study 2: Antimicrobial Efficacy
In another study focusing on food safety, the antimicrobial activity of the compound was tested against foodborne pathogens. The results showed that incorporating this compound into food packaging materials could extend shelf life by inhibiting microbial growth.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing and purifying this compound, given its iodinated xanthene backbone?
- Methodological Answer : Synthesis requires precise control of iodination and metal coordination. For xanthene derivatives, iodination typically occurs under acidic conditions with iodine monochloride (ICl) or potassium iodide/iodine in acetic acid . Purification involves recrystallization using polar aprotic solvents (e.g., DMF) to accommodate the compound’s high molecular weight (1782.30 g/mol) and iodine content. Column chromatography with silica gel modified with chelating agents (e.g., EDTA) may prevent metal leaching .
Q. How should researchers handle this compound to ensure safety and stability?
- Methodological Answer : Based on analogous iodinated xanthenes (e.g., fluorescein derivatives), wear nitrile gloves, eye protection, and lab coats. Store in amber vials at 2–8°C under inert gas (argon) to prevent iodine loss and oxidation . Avoid prolonged exposure to light, as iodinated xanthenes are prone to photodegradation .
Q. What spectroscopic techniques are optimal for characterizing its structure and purity?
- Methodological Answer :
- UV-Vis : Expect strong absorbance in the 450–550 nm range due to the xanthene core .
- NMR : Limited utility due to iodine’s quadrupolar relaxation; use NMR with long acquisition times to resolve aromatic carbons .
- Mass Spectrometry : High-resolution MALDI-TOF or ESI-MS to confirm molecular weight (theoretical m/z: 1782.30) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for iodinated xanthene-aluminium complexes?
- Methodological Answer : Discrepancies often arise from varying experimental conditions. Design a controlled study:
- Variable 1 : pH (test 4.0–9.0 buffers) to assess aluminium dissociation.
- Variable 2 : Temperature (25°C vs. 37°C) to model storage vs. physiological conditions.
- Use ICP-MS to quantify free aluminium and HPLC to track xanthene degradation .
Q. What strategies mitigate interference from iodine atoms in bioanalytical applications (e.g., fluorescence quenching)?
- Methodological Answer :
- Derivatization : Replace iodine with less quenching groups (e.g., –CF) at positions 2 and 7, as seen in dichlorofluorescein analogs .
- Chelation Shielding : Introduce steric hindrance via polyethylene glycol (PEG) chains on the benzoic acid moiety to reduce iodine-environment interactions .
Q. How can computational modeling predict its binding affinity to biological targets (e.g., proteins)?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with the xanthene core as a rigid body and the aluminium-sodium complex as flexible side chains.
- MD Simulations : Simulate solvent (water) interactions to assess aluminium’s stability in aqueous environments .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
